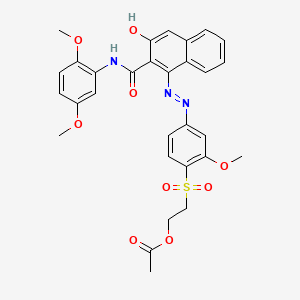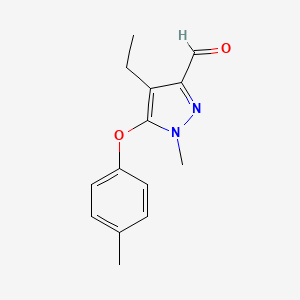
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- is a chemical compound with the molecular formula C18H14O4 and a molecular weight of 294.3014 . This compound is a derivative of indane-1,3-dione, which is a versatile building block used in various applications ranging from biosensing, bioactivity, bioimaging to electronics and photopolymerization . The compound’s structure includes a 3,4-dimethoxyphenacyl group attached to the indandione core, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- typically involves the condensation of indane-1,3-dione with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through the formation of a benzylidene intermediate, which is subsequently hydrolyzed to yield the final product . Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indandione derivatives, which can be further functionalized for specific applications.
科学的研究の応用
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- has a wide range of scientific research applications:
Biology: Investigated for its potential bioactivity and as a probe in bioimaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and as a chelating agent.
類似化合物との比較
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another analogue used in the design of biologically active compounds.
Uniqueness
1,3-Indandione, 2-(3,4-dimethoxyphenacyl)-2-hydroxy- is unique due to the presence of the 3,4-dimethoxyphenacyl group, which imparts distinct electronic and steric effects. This modification enhances its reactivity and broadens its range of applications compared to its analogues.
特性
CAS番号 |
70780-21-1 |
|---|---|
分子式 |
C19H16O6 |
分子量 |
340.3 g/mol |
IUPAC名 |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C19H16O6/c1-24-15-8-7-11(9-16(15)25-2)14(20)10-19(23)17(21)12-5-3-4-6-13(12)18(19)22/h3-9,23H,10H2,1-2H3 |
InChIキー |
JHBFGEOIOJLSIR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)




![4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)](/img/structure/B13774984.png)


![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)



